Acid blue 40

CAS No.: 6424-85-7

Cat. No.: VC1933054

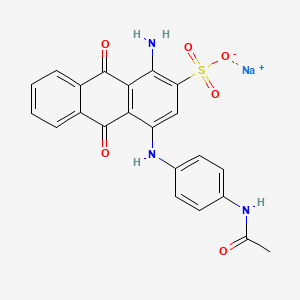

Molecular Formula: C22H16N3NaO6S

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6424-85-7 |

|---|---|

| Molecular Formula | C22H16N3NaO6S |

| Molecular Weight | 473.4 g/mol |

| IUPAC Name | sodium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate |

| Standard InChI | InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |

| Standard InChI Key | NTOOJLUHUFUGQI-UHFFFAOYSA-M |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

Introduction

Fundamental Characteristics of Acid Blue 40

Acid Blue 40 is classified as an anthraquinone dye within the acid dye category, identified by the Color Index (C.I.) number 62125 . It is also known by several alternative commercial names including Acid Blue 2G, Acid Blue AGG, Acid Blue E-2GL, Blue A2G, and Tectilon Blue . The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 6424-85-7 .

As an acid dye, Acid Blue 40 contains acidic groups in its molecular structure that form ionic bonds with the basic groups present in protein fibers such as wool and silk during the dyeing process. The compound appears as a dark blue powder in its physical form and produces blue solutions when dissolved in water .

Chemical Properties and Structure

Molecular Structure and Composition

Acid Blue 40 belongs to the anthraquinone class of dyes, which are characterized by their anthraquinone core structure . The molecular formula of Acid Blue 40 is C₂₂H₁₆N₃NaO₆S, indicating the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms in its structure .

Physical and Chemical Properties

The compound exhibits several distinctive physical and chemical properties that are essential for understanding its behavior in various applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₆N₃NaO₆S |

| Molecular Weight | 473.43400 g/mol |

| Melting Point | 129-132 °C |

| Physical Appearance | Dark blue powder |

| Water Solubility | Soluble (100 g/L at 80°C) |

| Solubility in Other Solvents | Soluble in acetone and ethanol; slightly soluble in nitrobenzene; insoluble in benzene and dimethyl benzene |

| Reaction with Sulfuric Acid | Produces dark brown color |

| Reaction with Diluted Acid | Produces red color |

| Behavior in HCl and NaOH | Discoloration occurs |

| LogP | 4.45830 |

| PSA | 166.87000 |

The dye demonstrates good solubility in water, with a specific solubility of 100 g/L at 80°C, producing a characteristic blue solution . It also shows solubility in polar organic solvents such as acetone and ethanol while being insoluble in non-polar solvents like benzene and dimethyl benzene . When treated with concentrated sulfuric acid, Acid Blue 40 produces a dark brown color that changes to red upon dilution, which is a distinctive chemical property used for identification .

Manufacturing Process

Synthesis Route

The manufacturing of Acid Blue 40 involves a condensation reaction between two key precursors: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and N-(4-aminophenyl)acetamide . This condensation occurs in the presence of copper salt as a catalyst and acid agents as reaction promoters .

The reaction proceeds through the following general steps:

-

Preparation of the anthracene-based sulfonic acid component

-

Condensation with the acetamide derivative in the presence of copper catalyst

-

Conversion of the product to its sodium salt form

Product Formulation

The final product is typically converted to its sodium salt form to enhance its water solubility and stability, which is essential for its application in aqueous dyeing systems . The purified product is then processed into a standardized powdered form with consistent dye content and particle size distribution for commercial use.

Industrial Applications

Textile Dyeing and Printing

Acid Blue 40 finds its primary application in the textile industry, where it is extensively used for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon . The dye's excellent affinity for these fibers stems from the ionic interactions between the acidic groups in the dye and the basic amino groups present in the fiber molecules.

The dye is particularly valued in textile applications that require vibrant blue shades with specific performance characteristics. It can be applied through various dyeing techniques including:

-

Exhaust dyeing for wool and nylon fabrics

-

Printing applications for silk and wool

-

Batch dyeing processes for yarn and fabric

Leather Coloration

Beyond textile applications, Acid Blue 40 is also utilized in the leather industry for coloration purposes . The dye's ability to form stable bonds with the protein structure of leather makes it suitable for producing consistent blue shades with reasonable fastness properties.

Research Findings on Adsorption Behavior

Environmental Remediation Studies

Recent scientific research has explored the adsorption behavior of Acid Blue 40 in the context of environmental remediation, specifically for the removal of this dye from industrial wastewater . A comparative study investigated the adsorption capacity of polyaniline (PANI), iron oxide (Fe₃O₄), and their composites for the removal of Acid Blue 40 from aqueous solutions .

Adsorption Mechanisms and Capacity

The research revealed that the adsorption of Acid Blue 40 on these materials follows different mechanisms, with polyaniline demonstrating superior adsorption capacity compared to iron oxide and the composite materials . The maximum adsorption capacities were determined to be:

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Polyaniline (PANI) | 264.9 |

| PANI/Fe₃O₄ Composite | 216.9 |

| Iron Oxide (Fe₃O₄) | 130.5 |

The enhanced adsorption capability of polyaniline was attributed to two primary mechanisms:

-

Electrostatic interactions between the charged groups on the polymer and the dye molecules

-

Hydrogen bonding between the functional groups of the adsorbent and the dye

Kinetics and Thermodynamics of Adsorption

The adsorption process followed pseudo-second-order kinetics for all three adsorbent materials, indicating chemisorption as the rate-limiting step in the adsorption process . The activation energies for the adsorption of Acid Blue 40 were determined to be:

| Adsorbent Material | Activation Energy (kJ/mol) |

|---|---|

| Iron Oxide (Fe₃O₄) | 30.12 |

| PANI/Fe₃O₄ Composite | 26.13 |

| Polyaniline (PANI) | 22.09 |

Thermodynamic parameters further revealed the spontaneous and exothermic nature of the adsorption process . The negative values of enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) for all three adsorbents confirmed the favorable nature of the adsorption process:

| Adsorbent | Enthalpy Change ΔH (kJ/mol) | Entropy Change ΔS (kJ/mol) | Gibbs Free Energy Change ΔG (kJ/mol) |

|---|---|---|---|

| Fe₃O₄ | -6.077 | -0.026 | -11.93 |

| PANI | -8.993 | -0.032 | -19.87 |

| PANI/Fe₃O₄ | -10.62 | -0.054 | -19.75 |

The negative enthalpy values indicated that the adsorption process was exothermic in nature, while the negative Gibbs free energy values confirmed the spontaneity of the adsorption process .

Factors Affecting Adsorption Efficiency

Several factors were found to influence the adsorption efficiency of Acid Blue 40, including:

-

pH of the solution

-

Temperature

-

Initial dye concentration

-

Contact time between adsorbent and dye

-

Ionic strength of the solution

These findings have significant implications for the development of effective wastewater treatment technologies for removing Acid Blue 40 from industrial effluents.

Performance Characteristics in Textile Applications

Fastness Properties

The performance of Acid Blue 40 in textile applications is often evaluated based on its fastness properties, which measure the dye's resistance to various external factors. The fastness properties of Acid Blue 40 according to ISO and AATCC (American Association of Textile Chemists and Colorists) standards are summarized in the following table:

| Standard | Light Fastness | Soaping | Perspiration Fastness | Oxygen Bleaching | Fastness to Seawater | ||

|---|---|---|---|---|---|---|---|

| Fading | Stain | Fading | Stain | ||||

| ISO | 6 | 2 | 2 | 3 | 1-2 | 1-2 | 3 |

| AATCC | 5 | 1-2 | 1-2 | 2 | 1 | 1 | 2-3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume